(s)-2-Phenylpropanal
Overview
Description
(S)-2-Phenylpropanal is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl group attached to a propanal structure. It is commonly used in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Phenylpropanal can be synthesized through several methods. One common approach involves the reduction of (S)-2-Phenylpropanol using mild oxidizing agents. Another method includes the asymmetric hydrogenation of cinnamaldehyde, which yields this compound with high enantiomeric purity.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These methods typically involve the use of chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Phenylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-2-Phenylpropanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield (S)-2-Phenylpropanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under controlled temperatures.
Major Products Formed:
Oxidation: (S)-2-Phenylpropanoic acid.
Reduction: (S)-2-Phenylpropanol.
Substitution: Various substituted phenylpropanal derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Phenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: this compound is utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (S)-2-Phenylpropanal involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to neurotransmitters, influencing various signaling pathways. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
®-2-Phenylpropanal: The enantiomer of (S)-2-Phenylpropanal, which has different biological activities.
Cinnamaldehyde: A structurally similar compound with a double bond in the side chain.
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both an aromatic ring and an aldehyde group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Biological Activity
(S)-2-Phenylpropanal, also known as (S)-2-phenylacetaldehyde, is a chiral aldehyde with significant biological activity and applications in various fields, including pharmaceuticals and biocatalysis. This article explores its biological mechanisms, interactions, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHO and features a chiral center at the second carbon atom. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophiles due to the reactive aldehyde group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a precursor to neurotransmitters, influencing signaling pathways that are crucial for various physiological processes. The aldehyde functionality can form covalent bonds with nucleophilic sites on enzymes and receptors, thereby modulating their activity.
Biological Activities
- Neurotransmitter Precursor : this compound is involved in the synthesis of neurotransmitters, which are vital for communication between neurons.
- Enzyme Modulation : It exhibits the ability to modulate enzyme activities through covalent modification, impacting metabolic pathways.
- Antioxidant Properties : Research indicates potential antioxidant activities that may protect cells from oxidative stress.
Enzymatic Activity
A study involving the enzyme Candida tenuis xylose reductase (CtXR) revealed that a mutant form (D51A) exhibited high catalytic efficiency for this compound. This mutant demonstrated an enantioselectivity favoring the (S)-enantiomer, achieving a conversion rate of 843 mM with an enantiomeric excess of 93.1% .
Kinetic Resolution
The kinetic resolution of racemic 2-phenylpropanal using whole-cell biocatalysts has shown promising results. The D51A mutant achieved a significant increase in reaction rates compared to wild-type enzymes, highlighting its potential for industrial applications in producing optically pure compounds .
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
(R)-2-Phenylpropanal | Chiral Aldehyde | Different biological activities compared to (S) |
Cinnamaldehyde | Aromatic Aldehyde | Antimicrobial properties |
Benzaldehyde | Simple Aromatic Aldehyde | Limited biological activity |
Properties
IUPAC Name |
(2S)-2-phenylpropanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVAERDLDAZARL-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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